molecular formula C11H14ClNO2 B13539790 3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride

3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride

Cat. No.: B13539790
M. Wt: 227.69 g/mol
InChI Key: QRMMJVGVMYTPMO-UHFFFAOYSA-N
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Description

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a benzoic acid moiety, with an aminomethyl group as a substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride typically involves the reaction of 3-(aminomethyl)benzoic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The cyclopropyl group may enhance binding affinity and specificity by providing steric hindrance or conformational constraints .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in research and industry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14;/h1-3,6H,4-5,7,12H2,(H,13,14);1H

InChI Key

QRMMJVGVMYTPMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=CC(=C2)C(=O)O.Cl

Origin of Product

United States

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